4-Nitrophenyl-beta-D-glucopyranoside
Description
General Acid-Base Catalysis in Glycosidase-Mediated Cleavage
A fundamental mechanism employed by glycosidases is general acid-base catalysis, typically involving two carboxylic acid residues, such as aspartate or glutamate. acs.orgub.edu The spatial arrangement of these residues dictates the stereochemical outcome of the hydrolysis.
Retaining Glycosidases: In these enzymes, the two catalytic carboxyl groups are positioned approximately 5.5 Å apart. acs.org They facilitate a double-displacement mechanism. In the first step (glycosylation), one residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other residue acts as a general acid, protonating the glycosidic oxygen to assist the departure of the 4-nitrophenolate (B89219) leaving group. acs.orgcazypedia.org In the second step (deglycosylation), the second residue, now acting as a general base, activates a water molecule to hydrolyze the intermediate, resulting in a product with the same anomeric configuration as the substrate. cazypedia.orgyoutube.com
Inverting Glycosidases: These enzymes feature a greater distance between the two catalytic carboxyl groups, typically around 10.5 Å. acs.org This spacing allows for a single-displacement mechanism where one residue acts as a general acid to protonate the glycosidic oxygen, and the other acts as a general base to activate a water molecule for a direct nucleophilic attack on the anomeric carbon. nih.govacs.org This concerted process proceeds through an oxocarbenium ion-like transition state and results in the inversion of the anomeric configuration. nih.govacs.org
Intramolecular Nucleophilic Catalysis in Glycoside Hydrolysis
Intramolecular nucleophilic catalysis represents a significant pathway, particularly when a participating group is suitably positioned on the glucopyranoside ring. For instance, the hydrolysis of 4-Nitrophenyl-β-D-glucopyranoside tetraphosphate (B8577671) is accelerated by up to 100-fold compared to model compounds. rsc.org This rate enhancement is attributed to the participation of the phosphate (B84403) group at the 2-position, which acts as an intramolecular nucleophile. rsc.orgrsc.org The mechanism proceeds through the formation of a five-membered 1,2-cyclic phosphate diester intermediate, which can be directly observed using ³¹P NMR spectroscopy. rsc.org
Bimolecular Nucleophilic Substitution Pathways
The hydrolysis of glycosides can also proceed via bimolecular nucleophilic substitution (S_N2) pathways. These reactions are concerted, one-step processes where the nucleophile attacks as the leaving group departs. libretexts.org For 4-Nitrophenyl-beta-D-glucopyranoside, such pathways are particularly relevant in non-enzymatic hydrolysis under certain conditions. chemrxiv.orgchemrxiv.org The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemical configuration at the reaction center. libretexts.org
Neighboring Group Participation Mechanisms Involving Anhydro Sugar Intermediates
Neighboring group participation is a form of intramolecular catalysis where a nearby functional group enhances the reaction rate. In the hydrolysis of 1,2-trans-glycosides like this compound, the hydroxyl group at the C2 position can act as an internal nucleophile. chemrxiv.orgchemrxiv.org Under strongly basic conditions, the deprotonated C2-oxyanion attacks the anomeric carbon, displacing the 4-nitrophenolate leaving group and forming a strained 1,2-anhydro sugar (epoxide) intermediate. chemrxiv.orgchemrxiv.org This intermediate is then rapidly attacked by a water molecule or hydroxide (B78521) ion to yield the final hydrolysis product. This mechanism is a key feature in the high-pH hydrolysis regime of this compound. chemrxiv.orgchemrxiv.orgacs.org In certain enzymes, such as those from Glycoside Hydrolase Family 99, this neighboring group participation by the 2-hydroxyl group is the primary catalytic mechanism. cazypedia.org
Nucleophilic Aromatic Substitution Considerations in Aryl Glycoside Hydrolysis
Nucleophilic aromatic substitution (S_NAr) is a pathway where a nucleophile attacks an aromatic ring and displaces a leaving group. wikipedia.org This mechanism is generally favored when the aromatic ring is rendered electron-deficient by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqpressbooks.pub While the 4-nitro group on this compound does activate the aryl ring, studies on its hydrolysis have shown that S_NAr is only a minor contributing pathway compared to cleavage at the glycosidic C-O bond, especially under basic conditions. chemrxiv.orgchemrxiv.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883854 | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-87-7 | |
| Record name | p-Nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.875 | |
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Ph Dependent Reaction Regimes and Mechanistic Transitions in Non Enzymatic Hydrolysis
The non-enzymatic hydrolysis of 4-Nitrophenyl-beta-D-glucopyranoside is highly sensitive to pH, exhibiting distinct mechanistic pathways across the pH spectrum. chemrxiv.orgchemrxiv.org Systematic studies have identified four primary mechanistic regimes. chemrxiv.orgchemrxiv.org
| pH Range | Dominant Hydrolysis Mechanism | Key Characteristics | Solvent Isotope Effect |
| Low pH (Acidic) | Specific Acid Catalysis | Requires formation of the conjugate acid of the substrate, followed by heterolytic cleavage of the glycosidic C-O bond. chemrxiv.orgchemrxiv.org | Inverse (k(H₃O⁺)/k(D₃O⁺) ≈ 0.63-0.65) chemrxiv.orgacs.org |
| Neutral pH | Uncatalyzed Dissociative/General Catalysis | At zero buffer, a dissociative mechanism involving water attack is observed. chemrxiv.orgchemrxiv.org In the presence of buffers like phosphate (B84403), general base catalysis occurs. chemrxiv.org | Small (k(H₂O)/k(D₂O) ≈ 1.1) for uncatalyzed reaction; Normal (kH/kD ≈ 1.5) for general catalysis. chemrxiv.orgchemrxiv.org |
| Mildly Basic | Bimolecular Nucleophilic Substitution (S_N2-like) | A concerted mechanism involving direct attack by a hydroxide (B78521) ion. chemrxiv.orgacs.org Implicated by a strongly negative entropy of activation (ΔS‡ = –13.6 cal mol⁻¹ K⁻¹). chemrxiv.orgacs.org | Inverse (k(HO⁻)/k(DO⁻) ≈ 0.5) chemrxiv.orgacs.org |
| Strongly Basic | Neighboring Group Participation | The C2-oxyanion acts as an intramolecular nucleophile, forming a 1,2-anhydro sugar intermediate. chemrxiv.orgchemrxiv.org | Inverse (k(HO⁻)/k(DO⁻) ≈ 0.5-0.6), indicating the formation of the anhydro sugar is the rate-determining step. chemrxiv.orgacs.org |
At low pH, the hydrolysis proceeds via a specific acid-catalyzed pathway, where the glycosidic oxygen is protonated prior to the rate-limiting cleavage of the C-O bond. chemrxiv.orgchemrxiv.org As the pH increases towards neutral, the reaction becomes pH-independent (when extrapolated to zero buffer concentration) and proceeds through a dissociative mechanism with water acting as the nucleophile. chemrxiv.orgchemrxiv.org In the basic region, two distinct mechanisms take over. Under mildly basic conditions, a bimolecular concerted (S_N2-like) reaction with hydroxide is dominant. chemrxiv.orgacs.org At high pH, neighboring group participation by the C2-oxyanion via the 1,2-anhydro sugar intermediate becomes the principal pathway. chemrxiv.orgchemrxiv.org
Kinetic Analysis of Glycosidase Activity with 4 Nitrophenyl Beta D Glucopyranoside
Determination of Enzyme Kinetic Parameters (K_M, V_max, k_cat)
The kinetic parameters of an enzyme provide crucial insights into its catalytic efficiency and affinity for a substrate. For β-glucosidases, these parameters are frequently determined using 4-Nitrophenyl-beta-D-glucopyranoside. The Michaelis constant (K_M), maximum velocity (V_max), and catalytic constant (k_cat) are fundamental to understanding enzyme function.
Detailed research findings from various sources have reported these kinetic parameters for different β-glucosidases with this compound as the substrate. For instance, a β-glucosidase from the digestive fluid of the palm weevil, Rhynchophorus palmarum, exhibited a catalytic efficiency (k_cat/K_M) of 240.48 mM⁻¹s⁻¹. nih.gov Another β-glucosidase, Bgl1973, showed a K_M of 0.22 mM, a V_max of 44.44 µmol/min/mg, and a k_cat of 57.78 s⁻¹. researchgate.net A β-glucosidase from Trichoderma reesei QM 9414 was found to have a K_M of 0.19 +/- 0.02 mM and a V_max of 29.67 +/- 3.25 µmol/min/mg. nih.gov
Table 1: Kinetic Parameters of Various β-Glucosidases with this compound
Steady-State Kinetic Investigations of Enzymatic Reactions
Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over time. This approach is commonly used to analyze the hydrolysis of this compound by β-glucosidases. Studies have shown that for some β-glucosidases, the hydrolysis of this substrate follows an Ordered Uni Bi mechanism. nih.gov This mechanism involves the binding of the substrate to the enzyme, followed by the release of the first product (4-nitrophenol), and then the release of the second product (glucose).
Pre-Steady-State Kinetic Characterization of Glycosidase Catalysis
Pre-steady-state kinetics investigates the initial moments of the enzymatic reaction, before the steady state is reached. This can provide valuable information about the individual steps in the catalytic mechanism. For the hydrolysis of this compound by sweet almond β-glucosidase, pre-steady-state analysis has revealed a lag time of about 2 seconds before the maximal activity is reached in the pure dimeric form of the enzyme. researchgate.net This suggests a conformational change or other slow step early in the reaction pathway. The presence of certain molecules, like imidazole, can affect this pre-steady-state behavior, sometimes acting as an activator. researchgate.netresearchgate.net
Substrate Inhibition Phenomena in Glycosidase Assays
Substrate inhibition is a phenomenon where the reaction rate decreases at high substrate concentrations. Interestingly, for a β-glucosidase from Trichoderma reesei QM 9414, substrate inhibition was observed with other substrates like cellobiose (B7769950) and salicin, but not with this compound. nih.gov This indicates that the binding of a second molecule of this compound to the enzyme does not form an inactive complex, as can happen with other substrates.
Influence of Environmental Factors on Enzymatic Hydrolysis Kinetics
The rate of enzymatic reactions is highly dependent on environmental factors such as pH and temperature.
The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for catalysis. Each β-glucosidase has an optimal pH at which it exhibits maximum activity. For the hydrolysis of this compound, the optimal pH for a β-glucosidase from the palm weevil Rhynchophorus palmarum was found to be 5.0. nih.gov This enzyme was also stable in the pH range of 5.0 to 6.0. nih.gov Similarly, a β-glucosidase from Neofusicoccum parvum strain F7 showed an optimal pH of 5.0 for its activity with this substrate. researchgate.net The cellobiase from Trichoderma viride exhibits a pH optimum of 5.2 for the hydrolysis of cellobiose, while for this compound, the rate is constant in the pH range of 4.5-6. cdnsciencepub.comnih.gov The hydrolysis of this compound itself is pH-dependent, with different mechanisms dominating in acidic, neutral, and basic regions. chemrxiv.orgchemrxiv.org
Temperature influences the rate of enzymatic reactions by affecting the kinetic energy of both the enzyme and substrate molecules. As the temperature increases, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.
The β-glucosidase from Rhynchophorus palmarum has a temperature optimum of 55°C for the hydrolysis of this compound. nih.gov The activation energy for this reaction was calculated to be 68.78 kJ/mol. nih.gov Another β-glucosidase, Bgl1973, displayed an optimal temperature of 50°C. researchgate.net A β-galactosidase from an Antarctic Arthrobacter isolate showed a much lower temperature optimum of around 18°C, highlighting the adaptation of enzymes to different environmental conditions. nih.gov The cellobiase from Trichoderma viride has an activation energy of 12.5 kcal/mol for the hydrolysis of this compound over a temperature range of 10–60 °C. cdnsciencepub.comnih.gov
Table 2: Influence of pH and Temperature on β-Glucosidase Activity with this compound
Solvent Isotope Effects in Glycosidase-Catalyzed Hydrolysis
The study of solvent isotope effects, where deuterium oxide (D₂O) replaces water (H₂O) as the solvent, is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. In the context of glycosidase-catalyzed hydrolysis of this compound, this technique provides insights into the role of proton transfer in the transition state of the reaction.
The hydrolysis of glycosides by retaining β-glucosidases is generally understood to proceed via a two-step, double-displacement mechanism. The first step involves the formation of a covalent glycosyl-enzyme intermediate with the release of the aglycone (4-nitrophenol). The second step is the hydrolysis of this intermediate.
Kinetic analysis of the hydrolysis of aryl glucosides, such as this compound, by β-glucosidase from sweet almond has revealed distinct solvent isotope effects for each step of the catalytic process. For the initial glycosylation step, where the 4-nitrophenyl group is displaced, the solvent isotope effect is reported to be 1.0. nih.govresearchgate.net This indicates that there is little to no proton transfer involving the solvent in the rate-determining transition state of this first step.
Conversely, the subsequent deglucosylation step, which involves the hydrolysis of the glucosyl-enzyme intermediate, exhibits a small but significant solvent deuterium isotope effect. nih.govresearchgate.net Specifically, the value for kcat (the catalytic rate constant, which is often rate-limited by deglucosylation) shows an isotope effect of 1.50 (± 0.06) when the reaction is carried out in D₂O compared to H₂O. nih.govresearchgate.net
This observation is crucial as it suggests that a proton transfer is involved in the transition state of the deglucosylation step. A value greater than 1 indicates a normal kinetic isotope effect, where the reaction is slower in the heavier isotope (deuterium). This is consistent with the breaking of a bond to a proton in the rate-determining step.
The data from these studies on sweet almond β-glucosidase are summarized in the table below, highlighting the differential impact of the solvent isotope on the two key steps of the hydrolysis of this compound.
| Catalytic Step | Substrate | Enzyme | Solvent Isotope Effect (kH/kD) |
|---|---|---|---|
| Glycosylation | Aryl Glucosides | Sweet Almond β-Glucosidase | 1.0 |
| Deglucosylation (kcat) | 2,4-Dinitrophenyl-β-D-glucopyranoside | Sweet Almond β-Glucosidase | 1.50 ± 0.06 |
Applications of 4 Nitrophenyl Beta D Glucopyranoside in Glycosidase Characterization
Substrate Specificity Profiling of Beta-Glucosidases
A primary application of 4-Nitrophenyl-beta-D-glucopyranoside is in determining the substrate specificity of beta-glucosidases. By using pNPG as the substrate, researchers can ascertain whether an enzyme exhibits beta-glucosidase activity. For instance, a purified enzyme from the digestive fluid of the palm weevil Rhynchophorus palmarum readily hydrolyzed pNPG, indicating its nature as a beta-glucosidase. nih.gov This enzyme demonstrated high specificity for the beta-anomeric configuration of the glucosidic linkage. nih.gov
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the rate of pNPG hydrolysis at various substrate concentrations. nih.govrecursosbioquimica.es These values provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, a beta-glucosidase from Trichoderma reesei QM 9414 showed a Km of 0.19 +/- 0.02 mM and a Vmax of 29.67 +/- 3.25 µmol.min-1.mg-1 with pNPG as the substrate. nih.gov Similarly, a beta-glucosidase from Aspergillus terreus NRRL 265 exhibited a Km value for pNPG, and its activity was influenced by the substrate concentration. researchgate.net
The following table summarizes the kinetic parameters of beta-glucosidases from various sources using pNPG as the substrate:
| Enzyme Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Rhynchophorus palmarum | Not specified | Not specified | 5.0 | 55 |
| Trichoderma reesei QM 9414 | 0.19 | 29.67 | Not specified | Not specified |
| Monascus purpureus NRRL1992 | Not specified | Not specified | 5.5 | 50 |
| Aspergillus terreus NRRL 265 | Not specified | Not specified | 5.0 | 60 |
| Almond | 2.8 x 10-3 M | Not specified | 5.5 | 50-55 |
| Zobellella denitrificans VIT SB117 | 0.84 | 0.11 U/mg | Not specified | Not specified |
| Soluble β-glucosidase | 2.94 | 1.82 U/mg | 5 | 60 |
| Immobilized β-glucosidase | 5.15 | 2.94 U/mg | 6 | 60 |
Data compiled from multiple research findings. jmb.or.krnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Characterization of Alpha-Glucosidases
While pNPG is the specific substrate for beta-glucosidases, its alpha-anomer, 4-Nitrophenyl-alpha-D-glucopyranoside (pNPαG), serves as a chromogenic substrate for alpha-glucosidases. medchemexpress.comhimedialabs.comcaymanchem.comgbiosciences.com The principle of the assay is the same: the release of p-nitrophenol upon enzymatic cleavage is measured colorimetrically. medchemexpress.comcaymanchem.com This allows for the specific characterization and quantification of alpha-glucosidase activity in various biological samples. medchemexpress.comhimedialabs.com
It is crucial to use the correct anomer to differentiate between the two enzyme activities. In some instances, studies on beta-glucosidases also test for alpha-glucosidase activity using pNPαG to ensure the purified enzyme does not have contaminating activities. nih.gov
Studies with Other Glycoside Hydrolases (e.g., Alpha-Fucosidases, Endoglucanases)
The use of 4-nitrophenyl-based substrates extends to the characterization of other glycoside hydrolases. For example, 4-Nitrophenyl-α-L-fucopyranoside is a synthetic substrate used in assays for alpha-L-fucosidase activity. sigmaaldrich.comsigmaaldrich.comabcam.com The cleavage of this substrate releases 4-nitrophenol (B140041), allowing for the colorimetric quantification of enzyme activity in samples like plasma, serum, and cell lysates. sigmaaldrich.comsigmaaldrich.comabnova.com
However, this compound is generally not a suitable substrate for endoglucanases. Endoglucanases cleave internal β-1,4-glycosidic bonds within cellulose (B213188) chains, while pNPG is a small, soluble substrate with a terminal glucose residue. lakeheadu.canih.govresearchgate.net Assays for endoglucanase activity typically employ substrates like carboxymethyl cellulose (CMC) and measure the release of reducing sugars. lakeheadu.canih.govresearchgate.net Some specialized substrates, such as 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5), have been developed for more specific endo-cellulase assays. megazyme.com
Analysis of Enzyme Inhibition and Activation by Chemical Agents and Sugars
pNPG is an invaluable tool for studying the effects of various compounds on beta-glucosidase activity. By measuring the rate of pNPG hydrolysis in the presence and absence of potential inhibitors or activators, researchers can determine the nature and extent of their effects.
Inhibition Studies:
Competitive Inhibition: Glucose, the product of the reaction, often acts as a competitive inhibitor of beta-glucosidase. jmb.or.krrecursosbioquimica.es Studies using pNPG as a substrate have shown that increasing glucose concentrations decrease the rate of pNPG hydrolysis. jmb.or.kr δ-gluconolactone is another known competitive inhibitor. researchgate.net
Effect of Metal Ions and Chemical Reagents: The influence of various metal ions and chemical reagents on beta-glucosidase activity can be assessed by pre-incubating the enzyme with these agents and then measuring the residual activity with pNPG. nih.govresearchgate.net For instance, the beta-glucosidase from Monascus purpureus was inhibited by HgCl2, K2CrO4, and K2Cr2O7, while β-mercaptoethanol, SDS, and EDTA had no significant effect. jmb.or.kr In contrast, the activity of a beta-glucosidase from Aspergillus niger was significantly reduced in the presence of SDS and p-Chloro Mercuri Benzoate (p-CMB). nih.gov
The table below shows the effect of various chemical agents on the activity of beta-glucosidase from different sources.
| Chemical Agent | Enzyme Source | Effect on Activity |
| HgCl2 | Monascus purpureus | Inhibition |
| K2CrO4 | Monascus purpureus | Inhibition |
| K2Cr2O7 | Monascus purpureus | Inhibition |
| β-mercaptoethanol | Monascus purpureus | No effect |
| SDS | Monascus purpureus | No effect |
| EDTA | Monascus purpureus | No effect |
| SDS | Aspergillus niger | Strong Inhibition |
| p-CMB | Aspergillus niger | Strong Inhibition |
| ZnCl2 | Aspergillus niger | Inhibition |
| Iodoacetamide (IAA) | Aspergillus niger | Inhibition |
| Mn2+ | Aspergillus terreus | Activation |
| Fe2+ | Aspergillus terreus | Activation |
Data compiled from multiple research findings. jmb.or.krresearchgate.netnih.gov
Activation Studies: Some chemical agents can enhance enzyme activity. For example, the beta-glucosidase from Monascus purpureus was slightly stimulated by low concentrations of ethanol (B145695) and methanol. jmb.or.kr The beta-glucosidase from Aspergillus terreus showed enhanced activity in the presence of Mn2+ and Fe2+ ions. researchgate.net
Investigation of Transglucosylation Reactions Catalyzed by Glycosidases
Besides their hydrolytic activity, many glycosidases can also catalyze transglycosylation reactions, where a glycosyl group is transferred from a donor substrate to an acceptor molecule other than water. nih.gov this compound can act as a glycosyl donor in such reactions. researchgate.net
For example, almond beta-glucosidase has been used to catalyze the transglycosylation of pNPG to produce alkyl glucosides, with hydrolysis to glucose as a competing reaction. researchgate.net The reaction scheme involves the formation of a glycosyl-enzyme intermediate, which can then be attacked by either water (hydrolysis) or an alcohol (transglycosylation). researchgate.net The ability of a beta-glucosidase from the palm weevil R. palmarum to catalyze transglucosylation was also investigated, though cellobiose (B7769950) was used as the glucosyl donor in that particular study. nih.gov The efficiency of transglycosylation versus hydrolysis can be influenced by factors such as the water activity in the reaction medium. researchgate.net Engineering of beta-glucosidases has also been explored to improve their transglycosylation capabilities. nih.gov
Biotechnological and Biomedical Research Implications of 4 Nitrophenyl Beta D Glucopyranoside
Applications in Drug Discovery and Development Targeting Glycosidases
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their involvement in numerous physiological and pathological processes makes them significant targets for drug development. chemimpex.com PNPG serves as a fundamental substrate in high-throughput screening and kinetic analysis of potential glycosidase inhibitors for various diseases, including cancer and diabetes. chemimpex.com
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested macromolecules in the lysosomes, often due to the deficiency of a specific lysosomal enzyme. nih.gov Gaucher disease, for instance, results from a deficiency in the enzyme glucocerebrosidase, a type of β-glucosidase, leading to the accumulation of glucocerebroside. nih.gov
In the context of LSD research, chromogenic substrates are crucial for diagnosing and studying these conditions. A derivative of PNPG, 2-hexadecanoylamino-4-nitrophenyl-beta-D-glucopyranoside, has been instrumental in the diagnosis of Gaucher disease. nih.govnih.gov Researchers use this substrate to measure glucocerebrosidase activity in cultured skin fibroblasts from patients. nih.gov The assay involves incubating the substrate with fibroblast protein and measuring the formation of the reaction product, 2-hexadecanoylamino-4-nitrophenol. nih.gov Studies have shown that fibroblasts from individuals with adult non-neuropathic Gaucher disease exhibit significantly reduced enzyme activity compared to healthy controls, a finding that correlates well with assays using the natural substrate. nih.gov This chromogenic substrate proves to be highly specific for glucocerebrosidase, with minimal hydrolysis by other β-glucosidases present in the cell extracts, making it a preferred tool for confirming a diagnosis. nih.gov
Table 1: Glucocerebrosidase Activity in Fibroblasts using a PNPG-Derivative
| Cell Type | Mean Enzyme Activity (nmol/mg/h) | Percentage of Control Activity |
|---|---|---|
| Control Fibroblasts | 22.9 ± 5.4 | 100% |
| Gaucher Disease Fibroblasts | 6.4 ± 2.4 | 28% |
Data sourced from studies on cultured skin fibroblasts using 2-hexadecanoylamino-4-nitrophenyl-beta-D-glucopyranoside. nih.gov
The role of glycosidases in cancer progression is an active area of investigation, with abnormal enzyme activity linked to processes like cell signaling, adhesion, and metastasis. Consequently, glycosidase enzymes are considered important targets for the development of new cancer therapies. chemimpex.com While direct studies linking 4-Nitrophenyl-beta-D-glucopyranoside to specific cancer research applications are emerging, its fundamental role in assaying β-glucosidase activity underpins research in this area. For example, β-glucosidase can activate certain anticancer prodrugs. The ability to accurately measure its activity using PNPG is vital for developing such therapeutic strategies. Furthermore, understanding the enzymatic landscape within the tumor microenvironment is critical, and PNPG provides a means to probe the activity of specific glycosidases that may be up- or down-regulated in cancer cells.
In the management of type 2 diabetes, a key therapeutic strategy is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase in the small intestine. scialert.netnih.govnih.gov This inhibition delays the breakdown of complex carbohydrates into absorbable glucose, thereby blunting the sharp rise in blood glucose levels after a meal. nih.gov
The related compound, 4-Nitrophenyl-α-D-glucopyranoside (pNPG), serves as the standard substrate in in vitro assays to screen for and characterize α-glucosidase inhibitors. scialert.netacs.orgscience.gov In these assays, the rate of 4-nitrophenol (B140041) release is measured in the presence and absence of potential inhibitory compounds. scialert.net Numerous studies have utilized this method to identify potent α-glucosidase inhibitors from natural sources, such as plant polyphenols. scialert.netresearchgate.net These studies are crucial for discovering new lead compounds for antidiabetic drugs. scialert.net Research has identified various compounds, including flavonoids and triterpenoids, that exhibit significant inhibitory activity, with detailed kinetic analyses revealing their mode of inhibition (e.g., competitive, non-competitive, or mixed). scialert.netnih.gov
Table 2: Inhibition of Rat Intestinal α-Glucosidase by Various Natural Compounds
| Compound | Type of Inhibition |
|---|---|
| Ferulic acid | Competitive |
| Rutin | Competitive |
| Cyanidin | Competitive |
| Malvidin | Competitive |
| Delphinidin | Competitive |
| Tannic acid | Noncompetitive |
| Pelargonidin | Noncompetitive |
| Quercetin | Mixed |
| trans-Cinnamic acid | Mixed |
Data from a study using p-nitrophenyl-α-D-glucopyranoside as the substrate to test for inhibitory activity. scialert.net
The balance between adipogenesis (fat cell formation) and osteogenesis (bone cell formation) in mesenchymal stem cells (MSCs) is critical for tissue homeostasis. Dysregulation of these pathways is implicated in conditions like osteoporosis and obesity. Research in this area often involves measuring specific enzyme markers to quantify the extent of differentiation.
This compound has been directly used to investigate these pathways. One study found that PNPG itself, at a concentration of 20 µM, exerted a 17%-19% inhibitory effect on adipogenesis in mouse mesenchymal stem cell lines. medchemexpress.com Furthermore, the p-nitrophenyl reporter system is a staple for quantifying osteoblast differentiation. Assays measuring alkaline phosphatase (ALP) activity, a key early marker of osteogenesis, frequently use a similar substrate, p-nitrophenyl phosphate (B84403) (pNPP). nih.govdovepress.com The release of p-nitrophenol from pNPP provides a colorimetric readout of ALP activity, allowing researchers to assess how different compounds or conditions, such as treatment with Glucagon-like peptide-1 (GLP-1), stimulate osteoblast differentiation from adipose-derived stem cells. nih.gov
Postmenopausal osteoporosis is characterized by rapid bone loss due to estrogen deficiency, which increases the formation and activity of bone-resorbing osteoclasts. nih.gov Research into new therapies often focuses on either inhibiting osteoclast activity or promoting the activity of bone-forming osteoblasts. nih.gov
This compound is considered a promising compound for research into postmenopausal osteoporosis. medchemexpress.com Its utility lies in the broader application of p-nitrophenyl-based substrates for monitoring bone cell activity. As mentioned, p-nitrophenyl phosphate is a standard substrate for measuring alkaline phosphatase (ALP) activity, a critical marker for osteoblast function and bone formation. nih.govdovepress.com By quantifying ALP activity, researchers can screen for compounds that enhance osteogenesis, a key strategy for treating osteoporosis. For instance, studies have explored how various ginsenosides (B1230088) and ginseng extracts can promote bone formation by activating osteoblasts and inhibiting osteoclasts, with ALP activity being a primary endpoint measured. researchgate.net This highlights the value of the p-nitrophenyl chromogenic system in evaluating potential therapeutics for bone disorders like postmenopausal osteoporosis.
Utility in Industrial Enzymology and Biocatalysis
Beyond biomedical research, PNPG is a vital substrate in industrial enzymology, particularly in the development of biofuels. chemimpex.com The conversion of lignocellulosic biomass (e.g., from plant cell walls) into ethanol (B145695) and other biofuels relies on the enzymatic breakdown of cellulose (B213188) into glucose. vernier.combulbapp.com This process involves a group of enzymes known as cellulases, with β-glucosidases (also called cellobiases) performing the final critical step of hydrolyzing cellobiose (B7769950) to glucose. vernier.comvernier.com
The efficiency of this enzymatic hydrolysis is a major focus for making biofuel production more cost-effective. bulbapp.com PNPG is widely used as an artificial substrate to measure the activity of β-glucosidases from various sources, especially fungi like Trichoderma reesei and different types of mushrooms, which are potent producers of these enzymes. vernier.comnih.gov The assay is simple and robust: the enzyme extract is mixed with PNPG, and the rate of yellow p-nitrophenol formation is directly proportional to the enzyme's activity. vernier.comvernier.com This allows researchers to screen for new, more efficient enzymes, optimize reaction conditions (like pH and temperature), and study the kinetics of cellulase (B1617823) activity, all of which are essential for improving the industrial-scale production of biofuels. bulbapp.comnih.gov
| endo-1,4-β-glucanase (Cellulase) | Various (in assay mixture) | Used in coupled assays with other substrates to specifically measure endo-cellulase activity. nih.gov |
Cellulose Degradation and Biofuel Production Research
In this context, this compound is widely employed as a model substrate to screen for and characterize novel β-glucosidases from various microbial sources, assess the efficacy of enzyme preparations, and study the kinetics of cellulose hydrolysis.
Detailed Research Findings:
Researchers have utilized p-NPG to investigate the properties of β-glucosidases from a multitude of microorganisms with potential applications in biofuel production. For instance, a study on the cellulolytic complex from the fungus Trichoderma reesei QM 9414, a prolific producer of cellulases, employed p-NPG to characterize its β-glucosidase activity. The study determined the optimal conditions for enzyme activity and investigated the inhibitory effects of glucose, a key feedback inhibitor in the process. The hydrolysis of p-NPG by the β-glucosidase from this complex was found to be competitively inhibited by glucose, with a determined inhibition constant (Ki) of 0.8 mM. nih.gov
In another study, a specific β-glucosidase was purified from the digestive fluid of the larvae of the palm weevil, Rhynchophorus palmarum, an insect known for its ability to efficiently digest lignocellulosic biomass. The researchers used p-nitrophenyl-β-D-glucopyranoside to monitor the enzymatic activity throughout the purification process and to determine the kinetic parameters of the purified enzyme. nih.gov The Michaelis-Menten constant (Kм) and maximum reaction velocity (Vmax) were determined using p-NPG as the substrate, providing valuable insights into the enzyme's affinity for its substrate and its catalytic efficiency.
The following table summarizes the kinetic parameters of β-glucosidase from Rhynchophorus palmarum determined using p-nitrophenyl-β-D-glucopyranoside. nih.gov
| Kinetic Parameter | Value | Substrate Concentration Range |
| Kм | 1.8 mM | 1–10 mM |
| Vmax | 25.0 µmol/min/mg | 1–10 mM |
These fundamental studies, reliant on the use of this compound, are crucial for identifying and engineering more robust and efficient β-glucosidases that can overcome the bottlenecks in industrial-scale biofuel production, ultimately contributing to the development of sustainable energy sources.
Flavor and Aroma Compound Release Studies in Food Science
In the food and beverage industry, many desirable flavor and aroma compounds exist in a non-volatile, odorless form, bound to sugar moieties as glycosides. The release of these volatile compounds from their glycosidic precursors is a key step in the development of the characteristic aroma profiles of products such as wine, fruit juices, and teas. This hydrolysis is catalyzed by glycosidases, with β-glucosidases playing a significant role.
The compound this compound serves as an essential tool for researchers in food science to quantify β-glucosidase activity in raw materials, such as fruits and grains, as well as in the microorganisms used in fermentation processes, like yeast and lactic acid bacteria. researchgate.net By measuring β-glucosidase activity, food scientists can predict and control the release of flavor and aroma compounds, thereby enhancing the sensory quality of food products. mdpi.comcolab.ws
Detailed Research Findings:
The aromatic potential of many fruits, including grapes, is partly due to the presence of terpenylglycosides. These compounds consist of a volatile terpenol (a flavor compound) linked to a sugar molecule. The enzymatic release of these terpenols by β-glucosidases is a critical factor in the development of the floral and fruity notes in wine. springernature.com Research in this area often involves the use of p-NPG to assess the β-glucosidase activity of different yeast strains used in winemaking.
A study investigating the β-glucosidase activity of various isolates of the lactic acid bacterium Lactiplantibacillus plantarum, commonly found in fermented foods, utilized p-nitrophenyl-b-D-glucopyranoside (p-NPG) as the substrate. The results demonstrated that all tested isolates exhibited β-glucosidase activity, with some isolates showing significantly higher activity than others. researchgate.net This information is valuable for selecting specific bacterial strains to be used as starter cultures to enhance the aromatic complexity of fermented products.
The table below presents the β-glucosidase activity of selected Lactiplantibacillus plantarum isolates as determined by the hydrolysis of p-NPG. researchgate.net
| Lactiplantibacillus plantarum Isolate | β-Glucosidase Activity (µmol p-nitrophenol released/mL of cell culture/g of dry weight cells) |
| UNQLp 3 | Approximately 1.8 |
| UNQLp 13 | Approximately 2.1 |
| UNQLp 97 | Approximately 2.5 |
| O. oeni UNQOe 73 (Control) | Approximately 0.5 |
Furthermore, research on the enzymatic hydrolysis of flavor precursors in fruit juices has also benefited from the use of p-NPG. By characterizing the endogenous β-glucosidase activity in fruits or by evaluating the potential of exogenous enzymes to enhance flavor release, scientists can optimize processing conditions to produce more aromatic and flavorful juices. springernature.com The insights gained from these studies, which rely on the straightforward and reliable assay provided by this compound, contribute to the continuous improvement of food quality and the development of novel food products with enhanced sensory attributes.
Methodological Approaches Employing 4 Nitrophenyl Beta D Glucopyranoside in Research
Spectrophotometric Assays for Enzyme Activity Quantification
The quantification of β-glucosidase activity is routinely achieved through spectrophotometric assays using pNPG as the substrate. creative-enzymes.comfishersci.com The fundamental principle of this assay involves the enzymatic hydrolysis of the colorless pNPG to release glucose and 4-nitrophenol (B140041). In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and can be measured by monitoring the absorbance at or near 400-420 nm. medchemexpress.comjmb.or.krmegazyme.comtoyobo.co.jp
The assay procedure typically involves incubating the enzyme sample with a buffered pNPG solution at a specific pH and temperature optimal for the enzyme's activity. nih.govresearchgate.net The reaction is then terminated, often by adding a strong base like sodium carbonate or sodium hydroxide (B78521), which also serves to develop the yellow color of the 4-nitrophenolate ion. nih.govnih.gov The amount of 4-nitrophenol produced is then determined by measuring the absorbance and can be correlated to the enzyme's activity, usually expressed in units (U), where one unit is defined as the amount of enzyme that liberates one micromole of p-nitrophenol per minute under the specified assay conditions. toyobo.co.jpnih.gov
The simplicity, reproducibility, and low cost of this colorimetric method have made it a standard and widely adopted technique in biochemistry and enzymology. creative-enzymes.com
Standardization and Validation of Glycosidase Assays
The reliability and accuracy of glycosidase activity measurements are paramount in research. 4-Nitrophenyl-beta-D-glucopyranoside plays a crucial role in the standardization and validation of these assays. The development of a standard protocol often involves optimizing various parameters to ensure consistent and comparable results.
Key aspects of standardization include:
Substrate Concentration: Determining the optimal pNPG concentration is critical. For instance, studies on β-glucosidase from Aspergillus terreus used pNPG concentrations ranging from 1.25 to 18.00 mmol/L to determine kinetic parameters. nih.gov
pH and Temperature: The optimal pH and temperature for enzyme activity must be established. For example, a β-glucosidase from Aspergillus terreus showed optimal activity at pH 5.0 and 65°C. nih.gov Another from Bacillus subtilis had optima at pH 7.0 and 60°C. biotechrep.ir
Reaction Time: The incubation time is another critical factor. A 10-minute incubation period has been used in several optimized assays. nih.govbiotechrep.ir
Standard Curve: A standard curve for p-nitrophenol is essential for accurately quantifying the amount of product released. utm.myresearchgate.net This involves preparing a series of known concentrations of p-nitrophenol and measuring their absorbance to create a calibration plot. utm.my
Validation of the assay ensures its robustness and reliability. This can involve assessing the assay's linearity, precision, and accuracy. The development of continuous assays, where the release of the chromogenic or fluorogenic product is monitored in real-time, has also been a focus, offering advantages in terms of reduced time and reagent consumption. nih.gov
Use as a Reference Compound in Analytical Method Development for Glycosides
Beyond its use as a substrate, this compound can serve as a reference compound in the development of analytical methods for other glycosides. Its well-defined chemical structure and physical properties make it a suitable standard for calibrating and validating new analytical techniques.
In the context of developing methods for quantifying glycosides, pNPG can be used to:
Establish Retention Times: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the retention time of pNPG can be used as a benchmark to help identify other glycosides in a complex mixture.
Validate Quantitation Methods: The known concentration of a pNPG solution can be used to validate the accuracy and precision of a newly developed quantitative method.
Compare Enzyme Specificity: By comparing the hydrolysis rates of pNPG with other potential glycoside substrates, researchers can characterize the substrate specificity of a particular glycosidase. For example, studies on β-glucosidase from Trichoderma reesei showed a higher affinity for pNPG compared to cellobiose (B7769950) and salicin. nih.gov
The availability of high-purity pNPG from various chemical suppliers facilitates its use as a reliable reference standard in analytical laboratories. megazyme.comthermofisher.com
Integration in High-Throughput Screening Methodologies for Enzyme Modulators
The search for new enzyme inhibitors and activators is a critical area of drug discovery and biotechnology. This compound is readily integrated into high-throughput screening (HTS) methodologies to rapidly screen large libraries of chemical compounds for their effects on β-glucosidase activity. nih.govchemimpex.com
The principle of the HTS assay is similar to the standard spectrophotometric assay. The reaction is typically performed in a multi-well plate format (e.g., 384-well plates), allowing for the simultaneous testing of thousands of compounds. nih.gov The chromogenic nature of the pNPG assay is highly advantageous for HTS as the color change can be easily and rapidly detected by automated plate readers. medchemexpress.com
A typical HTS workflow involves:
Dispensing the test compounds into the wells of a microplate.
Adding the β-glucosidase enzyme to each well.
Initiating the reaction by adding the pNPG substrate.
After a set incubation period, the reaction is stopped, and the absorbance is measured.
A decrease in absorbance compared to a control without an inhibitor indicates potential inhibitory activity, while an increase suggests activation. The robustness of the assay is often assessed using statistical parameters like the Z'-factor, which provides a measure of the assay's quality and suitability for HTS. nih.gov For instance, a Z'-factor of 0.81 was reported for a high-throughput assay for β-glucuronidase inhibitors, indicating a robust assay. nih.gov
Enzyme Immobilization Studies Utilizing this compound as a Model Substrate
Enzyme immobilization, the process of confining enzymes to a solid support, is a key technology for improving enzyme stability and reusability in industrial applications. This compound serves as a valuable model substrate for evaluating the success of immobilization procedures and the activity of the immobilized enzyme. researchgate.netrdd.edu.iq
The activity of the immobilized enzyme is typically assayed using pNPG, similar to the assay for the free enzyme. By measuring the rate of p-nitrophenol production, researchers can assess the effectiveness of the immobilization technique and the catalytic properties of the immobilized enzyme. researchgate.netmdpi.com
Studies have utilized pNPG to:
Optimize Immobilization Conditions: Researchers have used pNPG to determine the optimal conditions for non-covalent enzyme immobilization, such as enzyme concentration and buffer pH. researchgate.net
Assess Stability and Reusability: The stability and reusability of immobilized enzymes are critical for their practical application. The pNPG assay can be used to measure the activity of the immobilized enzyme over multiple reaction cycles to determine its operational stability. For example, an immobilized β-N-acetylhexosaminidase retained 97% of its initial activity after ten repeated uses. mdpi.com
Determine Kinetic Parameters: The kinetic parameters (Kₘ and Vₘₐₓ) of the immobilized enzyme can be determined using pNPG to understand how immobilization affects the enzyme's catalytic efficiency and affinity for the substrate. jmb.or.kr
The use of pNPG in these studies provides a straightforward and reliable method for characterizing immobilized enzymes and developing robust biocatalytic systems.
Advanced Research Considerations and Future Directions for 4 Nitrophenyl Beta D Glucopyranoside
Derivatization Strategies for Enhanced Research Applications
While pNP-Glc is a highly effective and widely used substrate, its basic structure can be modified to create probes with enhanced features such as higher sensitivity, different detection modalities, and the ability to interact with specific cellular components. These derivatization strategies are expanding the research applications of this fundamental compound.
One of the most common derivatization strategies involves the replacement of the p-nitrophenyl group with a fluorogenic moiety. For instance, substrates based on 4-methylumbelliferone (MUG) or 4-(trifluoromethyl)umbelliferyl have been synthesized. scbt.com Upon enzymatic cleavage, these substrates release a highly fluorescent product, which can be detected with much greater sensitivity than the colorimetric p-nitrophenol. This is particularly advantageous when working with low enzyme concentrations or small sample volumes. Novel fluorogenic substrates, such as those based on 6-chloro-4-methylumbelliferone, have been shown to generate a significantly higher fluorescence signal compared to traditional MUG substrates, allowing for more rapid and sensitive detection of β-glucosidase activity. nih.gov Another example is 4-pentafluoroethylumbelliferyl-β-D-glucoside, which has demonstrated a substantially higher specific activity with human leukocyte acid β-glucosidase, making it a promising candidate for diagnostic applications, including for Gaucher's disease. nih.gov
Another key derivatization strategy involves modifications to the glycon portion of the molecule. By altering the sugar ring, researchers can probe the substrate specificity of different β-glucosidases and related glycosidases. For example, the synthesis of analogs where hydroxyl groups are removed or replaced can help to elucidate the role of specific hydrogen bonds in the enzyme-substrate interaction.
Furthermore, the attachment of affinity tags or reactive groups to pNP-Glc or its analogs can transform them into powerful tools for biochemical and cell biology studies. The incorporation of a biotin tag would allow for the affinity purification of β-glucosidases from complex biological mixtures. Similarly, the addition of a "clickable" chemical handle, such as an azide or alkyne group, would enable the use of bioorthogonal chemistry to label and visualize active enzymes in their native environment.
| Derivative Type | Modification | Enhanced Feature | Research Application |
| Fluorogenic Substrate | Replacement of p-nitrophenol with a fluorophore (e.g., 4-methylumbelliferone) | Increased sensitivity | Detection of low enzyme activity, high-throughput screening |
| Glycon-Modified Substrate | Alteration of the glucose moiety (e.g., deoxygenation) | Probing enzyme specificity | Elucidating enzyme-substrate interactions |
| Affinity-Tagged Substrate | Addition of an affinity tag (e.g., biotin) | Facilitates purification | Isolation of β-glucosidases from complex mixtures |
| Bioorthogonal Probe | Incorporation of a "clickable" group (e.g., azide, alkyne) | Enables covalent labeling | In situ visualization and identification of active enzymes |
Computational Modeling of 4-Nitrophenyl-beta-D-glucopyranoside-Enzyme Interactions
Computational modeling has become an indispensable tool for understanding the intricate details of enzyme catalysis at the molecular level. For the interaction between pNP-Glc and β-glucosidases, molecular docking and molecular dynamics (MD) simulations have provided significant insights into the binding modes, catalytic mechanisms, and the molecular basis of substrate specificity.
Molecular docking studies are frequently employed to predict the most favorable binding orientation of pNP-Glc within the active site of a β-glucosidase. These in silico experiments can identify the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the substrate, thereby stabilizing the enzyme-substrate complex. For example, docking studies with a novel β-glucosidase from Paenibacillus lautus BHU3 identified specific residues that contribute to the hydrolysis of the β-1-4-linkage in pNP-Glc.
Building upon the static snapshots provided by molecular docking, MD simulations offer a dynamic view of the enzyme-substrate interaction over time. These simulations can reveal the conformational changes that occur in both the enzyme and the substrate during the catalytic cycle. MD simulations have been instrumental in understanding the mechanism of product inhibition by glucose, a common challenge in the industrial application of β-glucosidases. By simulating the enzyme in the presence of both pNP-Glc and glucose, researchers can observe how the product competes with the substrate for binding to the active site and identify strategies to engineer glucose-tolerant enzymes.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be applied to model the electronic rearrangements that occur during the cleavage of the glycosidic bond. These high-level computational approaches provide a detailed understanding of the reaction mechanism, including the transition state structures and activation energies, which is crucial for the rational design of more efficient enzymes.
| Computational Method | Key Insights Provided | Example Application |
| Molecular Docking | Prediction of binding poses and identification of key interacting residues. | Identifying active site residues in a novel β-glucosidase. |
| Molecular Dynamics (MD) Simulations | Elucidation of conformational changes and dynamic interactions over time. | Understanding the mechanism of glucose inhibition. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed analysis of the chemical reaction mechanism, including transition states. | Characterizing the enzymatic hydrolysis of the glycosidic bond. |
Integration with Proteomic and Glycomic Studies for Systems Biology Approaches
In the era of "omics," there is a growing need to integrate data from various levels of biological organization to build comprehensive models of cellular processes. While pNP-Glc is traditionally used in single-enzyme assays, its derivatives and the information gleaned from its use can be integrated into proteomic and glycomic studies to contribute to a systems biology understanding of carbohydrate metabolism.
A powerful application in proteomics is the use of activity-based protein profiling (ABPP). This technique employs chemical probes that covalently bind to the active site of a specific class of enzymes. While not a direct derivative of pNP-Glc, activity-based probes for glycosidases often feature a similar glycon structure with a reactive "warhead" and a reporter tag (e.g., biotin or a fluorophore). These probes can be used to label and identify active β-glucosidases in complex proteomes, providing a snapshot of the functional state of these enzymes under different physiological conditions. For example, biotinylated, N-alkylated aziridine analogs of cyclophellitol, which structurally resemble β-glucopyranosides, have been used to profile β-glucosidase activity. nih.gov The development of pNP-Glc-based activity probes would be a valuable addition to the chemical proteomics toolbox.
In the context of glycomics, which involves the comprehensive study of the glycome (the entire complement of sugars in an organism), understanding the activity of glycosidases is crucial. Glycosidases play a key role in the processing and degradation of glycans, and their dysregulation can have profound physiological consequences. For instance, in studies of congenital disorders of glycosylation, a defect in glucosidase II can lead to the accumulation of incorrectly processed N-glycans. nih.gov While pNP-Glc itself is not directly used for glycan profiling, it serves as a critical tool for characterizing the activity of the enzymes involved in these pathways. High-throughput screening assays using pNP-Glc can be employed to identify inhibitors or modulators of glucosidases, which can then be used as chemical tools to probe the role of these enzymes in glycan biosynthesis and degradation at a systems level.
| 'Omics' Field | Integration Approach | Potential Outcome |
| Proteomics | Development of pNP-Glc-based activity-based probes. | Identification and quantification of active β-glucosidases in a proteome. |
| Glycomics | Use of pNP-Glc in high-throughput screens for glycosidase modulators. | Discovery of chemical tools to study the role of glucosidases in glycan processing. |
| Systems Biology | Combining enzyme activity data with proteomic and glycomic profiles. | Building comprehensive models of carbohydrate metabolism and its regulation. |
Emerging Applications in Novel Biological Systems and Synthetic Biology
The robust and reliable nature of the β-glucosidase assay using pNP-Glc has led to its adoption in a variety of emerging research areas, including the exploration of novel biological systems and the burgeoning field of synthetic biology.
The search for novel enzymes with desirable properties, such as high thermostability or tolerance to inhibitors, is a major focus of biotechnology research. High-throughput screening of environmental samples or mutagenized enzyme libraries is a common strategy for enzyme discovery and engineering. pNP-Glc is an ideal substrate for such screens due to its low cost and the ease of detecting the colored product in a microplate format. This has facilitated the discovery and characterization of β-glucosidases from a wide range of organisms. nih.gov
In synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. A key component of many synthetic biology circuits is a reporter gene that produces a readily detectable output. While fluorescent proteins are commonly used, enzymatic reporters offer certain advantages, such as signal amplification. The gene encoding a β-glucosidase can be used as a reporter, and the activity of the enzyme can be quantified by adding pNP-Glc to the engineered cells or cell lysate. nih.gov This allows for the precise measurement of the output of a synthetic circuit in response to a specific input.
Furthermore, pNP-Glc and its derivatives are being explored for the development of novel biosensors. For example, a biosensor for a particular analyte could be designed where the binding of the analyte triggers the activity of a β-glucosidase, leading to a color change in the presence of pNP-Glc. Such cell-based biosensors have the potential for a wide range of applications, from environmental monitoring to medical diagnostics. nih.gov The engineering of β-glucosidases with altered substrate specificities or improved stability is also an active area of research, which will further expand the utility of pNP-Glc in synthetic biology and biotechnology. nih.gov
| Emerging Application | Role of this compound | Potential Impact |
| Enzyme Discovery and Engineering | Substrate for high-throughput screening of enzyme libraries. | Identification of novel β-glucosidases with improved properties for industrial applications. |
| Synthetic Biology Reporter Systems | Substrate for quantifying the output of a β-glucosidase reporter gene. | Precise characterization and optimization of synthetic biological circuits. |
| Biosensor Development | Chromogenic substrate for the output module of an enzyme-based biosensor. | Creation of low-cost and field-deployable sensors for various analytes. |
Q & A
Q. What is the role of 4-Nitrophenyl-beta-D-glucopyranoside in measuring β-glucosidase activity?
This compound serves as a chromogenic substrate for β-glucosidase enzymes. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which exhibits a yellow color detectable at 405 nm. The absorbance change over time allows quantification of enzyme activity. Methodologically, prepare a substrate solution (e.g., 1–5 mM in buffer), monitor reaction kinetics spectrophotometrically, and calculate activity using the molar extinction coefficient of 4-nitrophenol (ε = 18,300 M⁻¹cm⁻¹ at pH > 9) .
Q. How do researchers standardize assays using this compound?
Key steps include:
- Substrate Saturation : Use concentrations ≥5× Km to ensure Vmax conditions (e.g., 5–10 mM in Tris-HCl or phosphate buffer, pH 6.8–7.2).
- Temperature Control : Maintain reactions at 25–37°C, depending on enzyme stability.
- Termination : Alkaline solutions (e.g., 0.1 M Na₂CO₃) stabilize the 4-nitrophenol chromophore.
- Calibration : Generate a standard curve with synthetic 4-nitrophenol (0–100 µM) to validate linearity .
Advanced Research Questions
Q. How can substrate inhibition be mitigated when using this compound in kinetic assays?
Substrate inhibition often occurs at high concentrations (>10 mM). To optimize:
- Dose-Response Analysis : Test substrate concentrations incrementally (0.1–20 mM) to identify non-inhibitory ranges.
- Kinetic Modeling : Use the modified Michaelis-Menten equation accounting for inhibition (e.g., ).
- Alternative Buffers : Replace phosphate with citrate or acetate buffers, which may reduce aggregation or non-specific binding .
Q. How should conflicting Km values for β-glucosidase activity be resolved across studies?
Discrepancies arise from assay conditions (pH, temperature) or enzyme isoforms. To address:
- Standardized Protocols : Adopt uniform conditions (e.g., pH 6.8, 37°C) as in Carbohydrate Research methodologies .
- Enzyme Purity : Verify enzyme source (e.g., recombinant vs. crude extracts) using SDS-PAGE or activity gels.
- Statistical Validation : Apply ANOVA or t-tests to compare datasets and identify outliers due to experimental variability .
Q. What advanced applications leverage this compound beyond basic enzyme assays?
- Glycan Interaction Studies : Structural analogs (e.g., 4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-galactopyranoside) probe carbohydrate-protein binding specificities in glycobiology .
- Biosensor Development : Immobilize the substrate on electrodes or nanoparticles for real-time monitoring of β-glucosidase activity in environmental or clinical samples .
- Inhibitor Screening : Compete with synthetic inhibitors (e.g., castanospermine) to quantify IC₅₀ values in drug discovery pipelines .
Methodological Best Practices
- Storage : Store lyophilized substrate at –20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Interference Checks : Test for non-enzymatic hydrolysis by incubating substrate in buffer without enzyme. Adjust pH if spontaneous degradation exceeds 5% .
- Data Normalization : Express activity as µmol·min⁻¹·mg⁻¹ protein, with protein quantified via Bradford or BCA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
